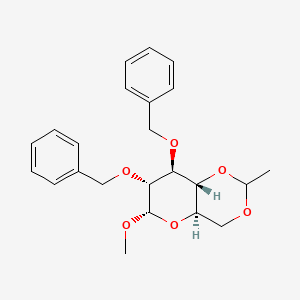
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a complex organic compound with the molecular formula C28H30O6. It is a derivative of glucopyranoside, characterized by the presence of benzyl and ethylidene groups. This compound is primarily used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside followed by selective benzylation and ethylidene acetal formation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzyl groups through benzylation reactions.
Formation of Ethylidene Acetal: The protected glucopyranoside undergoes acetalization with ethylidene to form the ethylidene acetal.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl and ethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Research involving this compound includes the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and ethylidene groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl-4,6-O-benzylidene-2,3-bis-O-(4-methylphenylsulfonyl)-alpha-D-glucopyranoside
- Methyl-4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside
- Methyl-3-O-benzoyl-4,6-O-benzylidene-2-O-(methylsulfonyl)-alpha-D-glucopyranoside
Uniqueness
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and ethylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and synthesis applications where specific structural features are required.
Propiedades
IUPAC Name |
(4aR,6S,7R,8S,8aR)-6-methoxy-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-16-25-15-19-20(28-16)21(26-13-17-9-5-3-6-10-17)22(23(24-2)29-19)27-14-18-11-7-4-8-12-18/h3-12,16,19-23H,13-15H2,1-2H3/t16?,19-,20-,21+,22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMPEINEPPANH-DXNYWTPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)




